2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
CAS No.: 1384429-51-9
Cat. No.: VC3084464
Molecular Formula: C12H9NO4
Molecular Weight: 231.2 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid - 1384429-51-9](/images/structure/VC3084464.png)
Specification
CAS No. | 1384429-51-9 |
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Molecular Formula | C12H9NO4 |
Molecular Weight | 231.2 g/mol |
IUPAC Name | 2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid |
Standard InChI | InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17) |
Standard InChI Key | UEHSGBUGTHYKCI-UHFFFAOYSA-N |
SMILES | C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 |
Canonical SMILES | C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 |
Introduction
Structural Characteristics and Identification
Chemical Identity and Nomenclature
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is characterized by several unique identifiers that facilitate its recognition and classification in chemical databases. The compound is registered with CAS number 1384429-51-9, which serves as its primary identifier in chemical repositories and literature . Its molecular formula, C12H9NO4, indicates a structure comprising 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms, reflecting its complex organic nature .
The IUPAC name provides precise structural information, with the "azatricyclo" designation indicating a tricyclic structure containing a nitrogen atom. The numeric notation "[6.3.1.0,4,12]" specifies the arrangement of atoms within the ring system, while "dodeca-4(12),5,7-triene" denotes the positions of three double bonds. The "2,3-Dioxo" prefix and "6-carboxylic acid" suffix identify key functional groups within the molecule.
For computational and database purposes, the compound is also represented by its canonical SMILES notation (C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1) and InChI string (InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17)), which encode its structural information in standardized formats .
Structural Features and Molecular Architecture
The molecular architecture of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid exhibits a distinctive tricyclic core with several key functional groups that contribute to its chemical behavior and potential biological activity. The compound features a dodecane-like backbone that incorporates a nitrogen atom (aza) within the tricyclic framework.
Two key functional groups define the reactivity profile of this molecule:
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The dioxo (diketo) groups at positions 2 and 3, which serve as potential hydrogen bond acceptors and sites for nucleophilic attack
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The carboxylic acid moiety at position 6, which can participate in acid-base chemistry, esterification, and amidation reactions
This combination of a rigid tricyclic scaffold with multiple functional groups creates a versatile chemical entity that can engage in various interactions with biological targets, making it a subject of interest for medicinal chemistry applications . The presence of the tricyclic system also confers stability to the molecule while providing a three-dimensional framework that can be exploited for structure-activity relationship studies.
Physical and Chemical Properties
Physicochemical Parameters
The physical and chemical properties of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid determine its behavior in different environments and its suitability for various applications. Table 1 summarizes the key physicochemical parameters of this compound based on available data.
Table 1: Physicochemical Properties of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid
The relatively high boiling and flash points indicate strong intermolecular forces, likely due to hydrogen bonding from the carboxylic acid group and dipole-dipole interactions from the carbonyl groups . The density value of 1.6±0.1 g/cm³ is consistent with other complex organic molecules containing multiple oxygen atoms. These physical properties influence the compound's handling, storage requirements, and potential formulation strategies for practical applications.
Solubility and Stability Profiles
Understanding the solubility and stability profiles of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid is crucial for its practical application in research and development contexts. The presence of both polar (carboxylic acid, carbonyl) and non-polar (tricyclic ring system) moieties suggests an amphiphilic character, which would influence its solubility in different solvents.
The compound contains potentially reactive functional groups, particularly the dioxo groups and the carboxylic acid, which may undergo degradation under certain conditions. For optimal stability, the recommended storage conditions are at -4°C for short-term storage (1-2 weeks) and at -20°C for long-term storage (1-2 years) . These storage requirements indicate that the compound may be susceptible to degradation at ambient temperatures, potentially through oxidation, hydrolysis, or other decomposition pathways.
Synthesis and Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactivity and Transformations
Types of Reactions
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid can undergo various chemical transformations owing to its multiple functional groups, each providing distinct reactivity pathways. The major types of reactions include:
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Oxidation Reactions: The compound can undergo further oxidation, although it already contains oxidized functional groups (dioxo and carboxylic acid). These reactions might target the remaining aliphatic or aromatic portions of the molecule.
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Reduction Reactions: The dioxo groups at positions 2 and 3 can be reduced to form hydroxyl derivatives, potentially using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
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Substitution Reactions: Various nucleophiles can attack the electrophilic centers in the molecule, particularly at the carbonyl groups, leading to substitution products.
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Carboxylic Acid Transformations: The carboxylic acid moiety at position 6 can undergo typical reactions including esterification, amidation, and reduction to alcohols, allowing for diverse functionalization of this position.
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Ring Modifications: The tricyclic core structure might undergo ring-opening or ring-expansion reactions under specific conditions, leading to structural reorganization.
These diverse reaction pathways contribute to the compound's utility as a versatile building block in organic synthesis and medicinal chemistry applications.
Common Reagents and Reaction Conditions
The reactivity of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid with various reagents depends on the specific functional group being targeted and the desired transformation. Common reagents that might be employed include:
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Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidants for targeting specific positions in the molecule
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Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation systems for reducing carbonyl groups
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Nucleophiles: Amines, alcohols, or organometallic reagents for substitution reactions
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Coupling Reagents: EDC/HOBT, DCC, or HATU for forming amides or esters from the carboxylic acid group
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Acids and Bases: For various transformations including hydrolysis, condensation, or catalysis of other reactions
Reaction conditions typically require careful control of temperature, solvent selection, pH, and sometimes inert atmosphere to achieve selectivity and prevent undesired side reactions. The multiple functional groups present in the molecule necessitate consideration of chemoselectivity when planning synthetic transformations.
Applications in Scientific Research
Role in Chemical and Medicinal Studies
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid serves as a valuable model compound in various chemical studies, particularly for investigating the properties and behavior of complex tricyclic systems containing multiple functional groups. Its unique structure provides a platform for studying reaction mechanisms, conformational analysis, and the influence of functional groups on physicochemical properties.
In medicinal chemistry, this compound represents an interesting scaffold for drug design and development. The tricyclic core provides a rigid framework that can position functional groups in specific three-dimensional arrangements, which is essential for molecular recognition by biological targets . The presence of multiple functional groups allows for diverse modifications to tune properties such as lipophilicity, hydrogen bonding capacity, and metabolism stability.
The compound has structural similarities to compounds mentioned in US Patent 6410550B1, which describes aryl fused azapolycyclic compounds with potential applications in treating neurological and psychological disorders . This patent indicates that related structures may have activity against conditions including inflammatory bowel disease, chronic pain, anxiety, panic disorder, depression, bipolar disorder, autism, and sleep disorders, suggesting potential therapeutic directions for derivatives of this compound.
Structural Comparison and Related Compounds
Comparison with Similar Compounds
2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid belongs to a family of compounds characterized by similar structural features. Comparing it with related compounds provides insights into structure-activity relationships and potential applications. Table 2 presents a comparison of this compound with structurally similar molecules.
Table 2: Comparison of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid with Related Compounds
The structural similarities, particularly with dioxoindoline derivatives, suggest that 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid may share some biological and chemical properties with these compounds. The indoline-based compounds have been studied more extensively, with documented biological activities that could provide direction for investigating the potential applications of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid.
Structure-Activity Relationships
The structure-activity relationships (SAR) of 2,3-Dioxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid and related compounds offer insights into how specific structural features contribute to their chemical and biological properties. Key structural elements that influence activity include:
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The Dioxo Functionality: The dioxo groups at positions 2 and 3 likely serve as hydrogen bond acceptors in biological systems and may participate in covalent interactions with nucleophilic residues in target proteins. These groups are common in enzyme inhibitors and contribute to the compound's potential biological activity.
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The Carboxylic Acid Group: The carboxylic acid at position 6 provides a site for ionic interactions, hydrogen bonding, and further derivatization. It significantly affects the compound's solubility, pharmacokinetic properties, and ability to interact with target proteins.
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The Tricyclic Core: The rigid tricyclic framework provides a defined three-dimensional structure that influences how the functional groups are presented spatially, which is crucial for molecular recognition by biological targets. The azatricyclic system may also contribute to metabolic stability and lipophilicity .
Understanding these structure-activity relationships can guide the design of derivatives with enhanced properties for specific applications, whether in medicinal chemistry, materials science, or as synthetic intermediates.
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